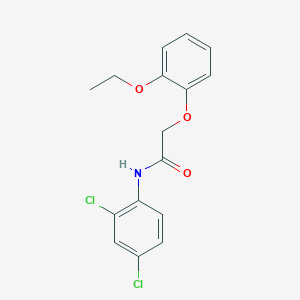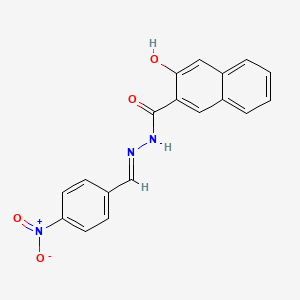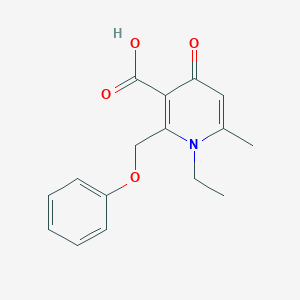
4-(dimethylamino)-N-mesitylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(dimethylamino)-N-mesitylbenzamide is a chemical compound of interest in various fields due to its unique chemical structure and properties. Its synthesis, structure, chemical reactions, and properties have been extensively studied to understand its applications and interactions.
Synthesis Analysis
The synthesis of compounds related to this compound involves several chemical reactions, often starting with precursors such as mesitylene, which undergoes various reactions to introduce the amide and dimethylamino groups. Techniques include acylation, amidation, and the use of catalysts to achieve the desired structural modifications (Al-Hourani et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through techniques like X-ray crystallography, revealing details about the arrangement of atoms, bond lengths, and angles. These structures help in understanding the spatial configuration and potential reactive sites of the molecule (Al-Hourani et al., 2016).
Chemical Reactions and Properties
This compound can participate in various chemical reactions due to its functional groups. These include reactions with nucleophiles and electrophiles, participation in coupling reactions, and potential as a catalyst or ligand in organometallic chemistry. The compound's reactivity is influenced by the electronic effects of the dimethylamino and mesityl groups (Meng et al., 2015).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystal structure, are essential for understanding the compound's behavior under different conditions. These properties are determined by the molecular structure and intermolecular forces present in the compound (Kurian et al., 2013).
Chemical Properties Analysis
The chemical properties include acidity, basicity, reactivity towards various chemical reagents, and stability under different conditions. These properties are crucial for predicting the compound's behavior in chemical reactions and its compatibility with different solvents and materials (Zhang et al., 2015).
Applications De Recherche Scientifique
o-Diamines as Reagents for Selenium
4-Dimethylamino-1,2-phenylenediamine, a compound related to 4-(dimethylamino)-N-mesitylbenzamide, has been investigated for its use as a photometric and qualitative reagent for selenium. This compound forms a red-colored compound with selenium (IV) which has an absorption maximum in the visible region, making it suitable for selenium analysis in various applications (Demeyere & Hoste, 1962).
Apoptosis Inducers in Cancer Research
A derivative of this compound, specifically 2-amino-3-cyano-7-(dimethylamino)-4H-chromene, has been identified as a potent apoptosis inducer in cancer research. This compound shows promising potential for the development of anticancer agents (Kemnitzer et al., 2004).
Catalytic Applications
The compound 4-(N,N-Dimethylamino)pyridine hydrochloride, closely related to this compound, has been used as a recyclable catalyst for the acylation of inert alcohols and phenols. This showcases its potential in synthetic organic chemistry (Liu et al., 2014).
Melanin-Concentrating Hormone Receptor Antagonists
In pharmaceutical research, 4-(dimethylamino)quinazolines, structurally similar to this compound, have been optimized to serve as antagonists for the melanin-concentrating hormone receptor 1, indicating potential applications in therapeutic treatments (Kanuma et al., 2005).
Optical Applications
Compounds similar to this compound, like 3-(4-(dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one, have been investigated for their nonlinear optical properties. Such compounds could be used in optical devices like optical limiters (Rahulan et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(dimethylamino)-N-(2,4,6-trimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-12-10-13(2)17(14(3)11-12)19-18(21)15-6-8-16(9-7-15)20(4)5/h6-11H,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGCJACLHFYKKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-{1-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5604484.png)
![2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1,3-benzoxazole](/img/structure/B5604497.png)

![rel-(1S,5R)-6-benzyl-3-[2-oxo-2-(1-piperazinyl)ethyl]-3,6-diazabicyclo[3.2.2]nonan-7-one dihydrochloride](/img/structure/B5604509.png)
![7-[(4-fluorobenzyl)oxy]-4-methyl-3-propyl-2H-chromen-2-one](/img/structure/B5604513.png)
![4-tert-butyl-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5604515.png)
![(4aR*,7aS*)-N,N-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)acetyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5604535.png)
![2-(3-methylbutyl)-8-(phenylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5604537.png)



![(3S)-1-[2,5-dimethoxy-4-(methylthio)benzyl]-N,N-dimethylazepan-3-amine](/img/structure/B5604573.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5604576.png)